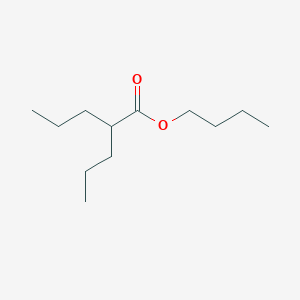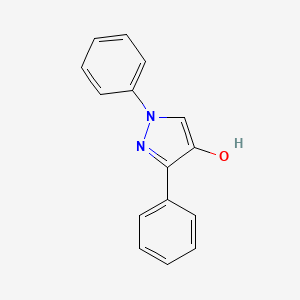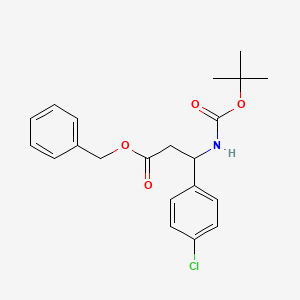
3-N-Boc-Amino-3-(4-chlorophenyl)propionic acid benzyl ester
Overview
Description
3-N-Boc-Amino-3-(4-chlorophenyl)propionic acid benzyl ester is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a 4-chlorophenyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-Boc-Amino-3-(4-chlorophenyl)propionic acid benzyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide, tert-butyl carbamate, and 4-chlorophenylacetic acid.
Formation of Benzyl 4-chlorophenylacetate: Benzyl bromide reacts with 4-chlorophenylacetic acid in the presence of a base like potassium carbonate to form benzyl 4-chlorophenylacetate.
Introduction of Boc-Protected Amino Group: The benzyl 4-chlorophenylacetate is then treated with tert-butyl carbamate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to introduce the Boc-protected amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-N-Boc-Amino-3-(4-chlorophenyl)propionic acid benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Substitution Reactions: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups and alter its chemical properties.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the benzyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the carbonyl groups.
Major Products Formed
Deprotected Amine: Hydrolysis of the Boc group yields the free amine.
Substituted Derivatives: Substitution reactions result in the formation of various substituted derivatives with different functional groups.
Oxidized and Reduced Products: Oxidation and reduction reactions yield oxidized and reduced forms of the compound, respectively.
Scientific Research Applications
3-N-Boc-Amino-3-(4-chlorophenyl)propionic acid benzyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-N-Boc-Amino-3-(4-chlorophenyl)propionic acid benzyl ester involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected to yield the free amine, which can then interact with enzymes or receptors. The 4-chlorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. The benzyl group can also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-amino-3-(4-chlorophenyl)propanoate: This compound lacks the Boc protection and has a free amino group.
Benzyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: This compound has a phenyl group instead of a 4-chlorophenyl group.
Benzyl 3-((tert-butoxycarbonyl)amino)-3-(4-methylphenyl)propanoate: This compound has a 4-methylphenyl group instead of a 4-chlorophenyl group.
Uniqueness
3-N-Boc-Amino-3-(4-chlorophenyl)propionic acid benzyl ester is unique due to the presence of the 4-chlorophenyl group, which can enhance its binding affinity and specificity towards certain biological targets. The Boc protection also provides stability and allows for selective deprotection under specific conditions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
benzyl 3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-21(2,3)27-20(25)23-18(16-9-11-17(22)12-10-16)13-19(24)26-14-15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRMZYBRURTRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679390 | |
| Record name | Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-39-7 | |
| Record name | Phenylmethyl 4-chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017789-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


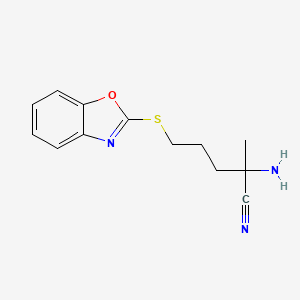
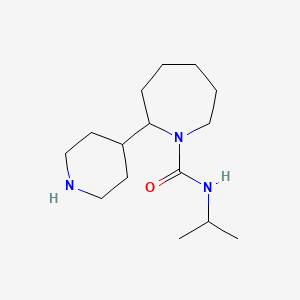


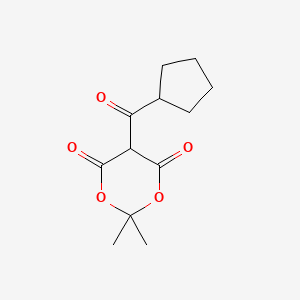
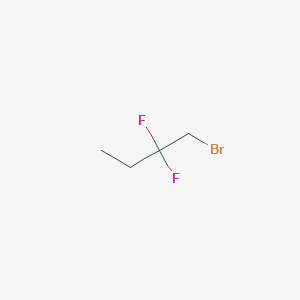
![6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B1524056.png)
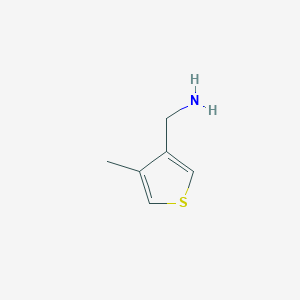

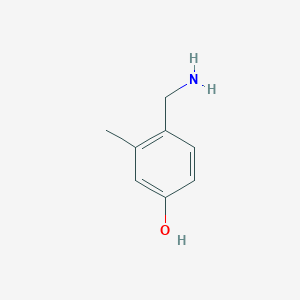
![4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride](/img/structure/B1524062.png)

